N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-yl intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is further reacted with 3,5-dimethylbenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound’s sulfonyl and benzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to specific sites within the target molecules, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethylbenzamide
- N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Uniqueness
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide is unique due to the specific positioning of the methyl groups on the benzamide ring This structural variation can lead to differences in reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-15-11-16(2)13-17(12-15)22(24)23-14-21(20-5-4-10-28-20)29(25,26)19-8-6-18(27-3)7-9-19/h4-13,21H,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJYOOWHQYFWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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